N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiophene and pyrimidine rings via coupling reactions. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and pyrimidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic amines with pyrazole, thiophene, and pyrimidine rings. Examples include:
- N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE .
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14F3N5S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H14F3N5S/c1-2-23-9-10(8-20-23)7-19-14-21-11(12-4-3-5-24-12)6-13(22-14)15(16,17)18/h3-6,8-9H,2,7H2,1H3,(H,19,21,22) |
InChI Key |
RMYKSSNDLBHBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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